Methyl phenanthrene-3-carboxylate
Overview
Description
“Methyl phenanthrene-3-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as “3-Phenanthrenecarboxylic acid methyl ester” and "methyl 3-phenanthrenecarboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl phenanthrene-3-carboxylate” consists of three fused benzene rings . The InChI code for this compound is1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3
. Physical And Chemical Properties Analysis
“Methyl phenanthrene-3-carboxylate” has a molecular weight of 236.26 g/mol . It has a computed XLogP3 value of 4.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 236.083729621 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 18 .Scientific Research Applications
Spectroscopic Properties and Photochemical Behavior : Methyl phenanthrene-9-carboxylate and phenanthrene-9-carboxamides exhibit specific spectroscopic properties and photochemical behavior, influenced by the presence of Lewis acids and the bulk of the 9-substituent (F. Lewis, S. Barancyk, E. L. Burch, 1992).
Allosteric Modulatory Activity at NMDA Receptor : Phenanthrene-3-carboxylic acids, including methylated versions, have been reported to modulate the N-methyl-d-aspartate (NMDA) receptor, which is implicated in neurological disorders (M. Irvine et al., 2015).
Photodimerization : Methyl phenanthrene-9-carboxylate undergoes photodimerization, forming nonfluorescent excimers and syn head-to-tail dimers (F. Lewis, S. Barancyk, E. L. Burch, 1992).
Anaerobic Biodegradation with Nitrate as Electron Acceptor : Methyl phenanthrene-3-carboxylate is involved in the anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs), with nitrate as an electron acceptor, which is significant for environmental remediation (Zuotao Zhang et al., 2020).
Photocarboxylation : Methyl phenanthrene derivatives can be produced via photocarboxylation, a reaction relevant in organic chemistry and synthesis (M. Minabe et al., 1988).
Synthesis and Cytotoxicity of Novel Alcohols : Methyl benzo[c]phenanthrene-2-carboxylate has been used in the synthesis of novel alcohols with potential cytotoxicity against human carcinoma cell lines (Habiba Guédouar et al., 2018).
Metabolism of Phenanthrene and Chrysene : Studies on the metabolism of phenanthrene and chrysene, including derivatives like methyl phenanthrene, provide insights into enzymatic processes relevant in pharmacology and toxicology (M. Nordqvist et al., 1981).
Bioavailability in Environmental Contexts : The bioavailability of phenanthrene, including its methylated forms, has implications for the environmental fate and remediation of PAHs (Y. Laor et al., 1999).
properties
IUPAC Name |
methyl phenanthrene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARRVCKSKRETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277345 | |
Record name | methyl phenanthrene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenanthrene-3-carboxylate | |
CAS RN |
5345-98-2 | |
Record name | 5345-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl phenanthrene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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